N-Méthoxy-N-méthylpicolinamide

Vue d'ensemble

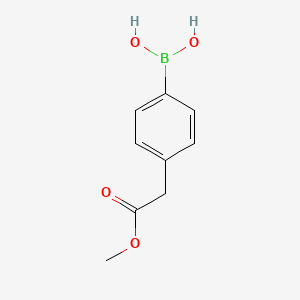

Description

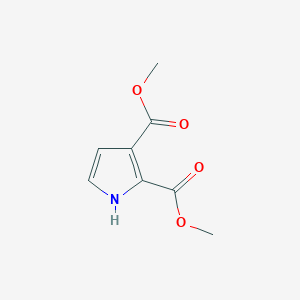

N-Methoxy-N-methylpicolinamide: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.17700 g/mol . It is a derivative of picolinic acid, where the carboxyl group is modified to include methoxy and methyl groups. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the reaction of 2-picolinic acid with N,O-Dimethylhydrazine under controlled conditions.

Another method involves the reaction of 2-picolinic acid with methyl methoxyformamide in the presence of a suitable catalyst.

Industrial Production Methods:

Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity.

The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: N-Methoxy-N-methylpicolinamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at different positions on the picolinamide ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate under acidic conditions.

Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

Substitution reactions can be facilitated by reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

Oxidation products may include carboxylic acids or ketones .

Reduction products could be amines or alcohols .

Substitution products might involve halogenated derivatives or alkylated compounds .

Chemistry:

N-Methoxy-N-methylpicolinamide is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in the synthesis of various organic compounds.

Biology:

The compound can be used in biological studies to investigate enzyme inhibition or as a building block for bioactive molecules.

Medicine:

Industry:

In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Applications De Recherche Scientifique

Développement d'agents antitumoraux

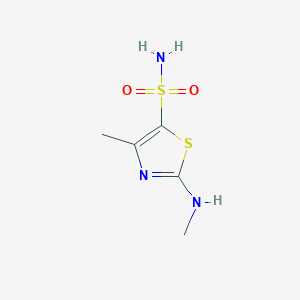

N-Méthoxy-N-méthylpicolinamide: des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents antitumoraux. Ces composés, en particulier les dérivés de N-méthylpicolinamide-4-thiol, ont montré des activités anti-prolifératives puissantes et à large spectre in vitro sur les lignées cellulaires cancéreuses humaines . Ils ont été trouvés pour inhiber sélectivement la kinase Aurora-B, qui joue un rôle crucial dans la division cellulaire et est souvent surexprimée dans diverses tumeurs humaines .

Recherche pharmaceutique

En recherche pharmaceutique, This compound est utilisé comme précurseur pour la synthèse de diverses molécules pharmacologiquement actives. Ses propriétés uniques facilitent le développement de nouveaux candidats thérapeutiques, en particulier dans le domaine de la gestion de la douleur et des médicaments anti-inflammatoires .

Synthèse organique

Ce composé est essentiel en synthèse organique, en particulier dans la formation d'amides de Weinreb. Les amides de Weinreb sont des intermédiaires précieux qui permettent des transformations autrement difficiles, telles que la conversion d'acides carboxyliques, de chlorures d'acides ou d'esters en cétones ou aldéhydes . La stabilité de l'intermédiaire amide de Weinreb est cruciale pour atteindre des rendements élevés dans ces réactions.

Production biopharmaceutique

Dans l'industrie biopharmaceutique, This compound et ses dérivés sont explorés pour leurs propriétés anticancéreuses. Ils sont impliqués dans la synthèse et les études de relations structure-activité (SAR) de composés qui pourraient potentiellement conduire au développement de nouveaux thérapeutiques anticancéreux .

Environnement contrôlé et solutions de salles blanches

La stabilité du composé et l'absence de réactivité dans des conditions contrôlées le rendent adapté à une utilisation dans des environnements de salles blanches où des processus chimiques précis sont nécessaires. Il est utilisé dans la synthèse de divers composés qui nécessitent un environnement contrôlé pour garantir la sécurité et l'efficacité .

Mécanisme D'action

Target of Action

N-Methoxy-N-methylpicolinamide has been identified as a potential anticancer agent . The primary target of this compound is the Aurora-B kinase , a serine/threonine kinase that plays a crucial role in the regulation of mitosis . Overexpression of Aurora-B kinase has been observed in various human tumors, suggesting its potential role in tumorigenesis .

Mode of Action

The compound interacts with its target, the Aurora-B kinase, by binding to it . This interaction results in the inhibition of the kinase, thereby disrupting its role in cell division . The exact binding mode of N-Methoxy-N-methylpicolinamide with Aurora-B kinase is still under investigation .

Biochemical Pathways

The inhibition of Aurora-B kinase by N-Methoxy-N-methylpicolinamide affects the mitotic spindle assembly, chromosome alignment, and cytokinesis . These processes are crucial for cell division, and their disruption can lead to cell death, particularly in rapidly dividing cancer cells .

Result of Action

The result of N-Methoxy-N-methylpicolinamide’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer therapeutics . In fact, some derivatives of N-Methoxy-N-methylpicolinamide have shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .

Comparaison Avec Des Composés Similaires

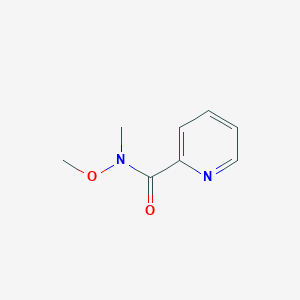

N-Methoxy-N-methylpyridine-2-carboxamide

3-Bromo-N-methoxy-N-methylpicolinamide

2,2,6,6-Tetramethylpiperidine-2-carboxamide

Uniqueness:

N-Methoxy-N-methylpicolinamide is unique in its ability to form Weinreb amides, which are crucial intermediates in organic synthesis. Its specific structural features and reactivity profile distinguish it from other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Propriétés

IUPAC Name |

N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKBLOKFWKWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474009 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-07-6 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)

![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)